molecular formula C17H17NO4 B4416134 4-(acetylamino)phenyl (3-methylphenoxy)acetate

4-(acetylamino)phenyl (3-methylphenoxy)acetate

Cat. No. B4416134
M. Wt: 299.32 g/mol
InChI Key: GJLZSUSXNFTTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(acetylamino)phenyl (3-methylphenoxy)acetate, also known as AMPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. AMPPA is a derivative of AMPA, which is a neurotransmitter that plays a crucial role in the central nervous system.

Mechanism of Action

4-(acetylamino)phenyl (3-methylphenoxy)acetate acts as an agonist of the AMPA receptor by binding to the receptor and causing the influx of calcium ions into the cell. This influx of calcium ions leads to the depolarization of the cell and the initiation of an action potential. The activation of the AMPA receptor by this compound has been shown to enhance synaptic transmission and promote long-term potentiation, which is a process that is involved in learning and memory.
Biochemical and Physiological Effects
The activation of the AMPA receptor by this compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to enhance the release of various neurotransmitters such as glutamate, dopamine, and acetylcholine. Additionally, this compound has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

4-(acetylamino)phenyl (3-methylphenoxy)acetate has several advantages for use in lab experiments. For example, it is a highly specific agonist of the AMPA receptor, which allows for the selective activation of this receptor without affecting other receptors. Additionally, this compound is relatively stable and can be easily synthesized in the lab.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, the effects of this compound on the AMPA receptor can be influenced by various factors such as the concentration of calcium ions and the presence of other neurotransmitters. Additionally, the effects of this compound may vary depending on the experimental conditions, which makes it difficult to compare results across different studies.

Future Directions

There are several future directions for research on 4-(acetylamino)phenyl (3-methylphenoxy)acetate. One area of research is to investigate the potential therapeutic applications of this compound in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanisms underlying the effects of this compound on the AMPA receptor and its downstream signaling pathways. Finally, there is a need for the development of more selective and potent agonists of the AMPA receptor that can be used in both basic and clinical research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis of this compound involves the reaction of 4-aminophenol with 3-methylphenoxyacetic acid in the presence of acetic anhydride. This compound acts as an agonist of the AMPA receptor by binding to the receptor and causing the influx of calcium ions into the cell. The activation of the AMPA receptor by this compound has been shown to have various biochemical and physiological effects. While there are some limitations associated with the use of this compound in lab experiments, there are several future directions for research on this compound that hold promise for the development of new therapies and treatments for neurological disorders.

Scientific Research Applications

4-(acetylamino)phenyl (3-methylphenoxy)acetate has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is in the field of neuroscience, where this compound has been shown to act as an agonist of the AMPA receptor. This receptor plays a crucial role in the regulation of synaptic transmission and is involved in various physiological processes such as learning and memory.

properties

IUPAC Name

(4-acetamidophenyl) 2-(3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12-4-3-5-16(10-12)21-11-17(20)22-15-8-6-14(7-9-15)18-13(2)19/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLZSUSXNFTTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(acetylamino)phenyl (3-methylphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
4-(acetylamino)phenyl (3-methylphenoxy)acetate
Reactant of Route 3
Reactant of Route 3
4-(acetylamino)phenyl (3-methylphenoxy)acetate
Reactant of Route 4
Reactant of Route 4
4-(acetylamino)phenyl (3-methylphenoxy)acetate
Reactant of Route 5
Reactant of Route 5
4-(acetylamino)phenyl (3-methylphenoxy)acetate
Reactant of Route 6
Reactant of Route 6
4-(acetylamino)phenyl (3-methylphenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.